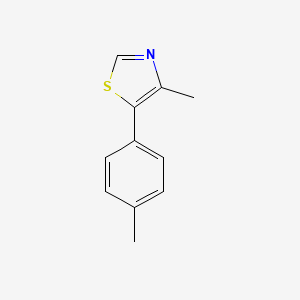

4-Methyl-5-(4-methylphenyl)-1,3-thiazole

Description

Significance of 1,3-Thiazole Heterocycles in Contemporary Chemical Research

The 1,3-thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. scielo.brnih.gov This structural motif is integral to a multitude of natural and synthetic compounds that exhibit a wide array of biological activities. researchgate.net The versatility of the thiazole (B1198619) ring allows for modifications at various positions, leading to the development of new molecules with potent therapeutic properties. mdpi.com

Thiazole derivatives are recognized for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral activities. nih.govresearchgate.net The significance of this heterocycle is underscored by its presence in numerous FDA-approved drugs. nih.gov For instance, the thiazole scaffold is a key component in drugs such as the antiretroviral agent Ritonavir and the anti-inflammatory drug Meloxicam. scielo.br Its role extends to naturally occurring essential molecules like Vitamin B1 (Thiamine), further cementing its importance in biological systems. scielo.br The ongoing research into thiazole-based compounds aims to address the challenge of increasing drug resistance and to develop novel therapeutic agents with improved efficacy and safety profiles. nih.gov

Table 1: Examples of Biological Activities of Thiazole Derivatives

| Biological Activity | Reference |

|---|---|

| Antimicrobial | nih.gov |

| Anti-inflammatory | researchgate.net |

| Anticancer | researchgate.net |

| Antifungal | researchgate.net |

| Antiviral | researchgate.net |

Overview of the 4-Methyl-5-(4-methylphenyl)-1,3-thiazole Structural Motif

The compound this compound, identified by the CAS number 1127217-23-5, possesses a distinct molecular architecture. hoffmanchemicals.com Its structure is characterized by a central 1,3-thiazole ring. This core is substituted at two positions: a methyl group (-CH₃) is attached to the carbon at position 4, and a 4-methylphenyl group (also known as a p-tolyl group) is bonded to the carbon at position 5.

Table 2: Chemical Identification of this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-methyl-5-(p-tolyl)-1,3-thiazole | |

| CAS Number | 1127217-23-5 | hoffmanchemicals.com |

| Molecular Formula | C₁₁H₁₁NS | hoffmanchemicals.com |

Current Research Landscape and Identified Gaps Pertaining to this compound

A review of the available scientific literature indicates that while the broader class of substituted thiazoles is a subject of extensive research, the specific compound this compound appears to be significantly understudied. Research on related structures offers some context. For instance, studies have been conducted on various amides of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole, which were synthesized and evaluated for their antibacterial and antifungal activities. scielo.brresearchgate.net In these more complex molecules, the 4-methylphenyl group is part of a larger diazenyl substituent at position 5.

Similarly, other research has focused on isomers and related derivatives, such as 4-(4-methylphenyl)-2-phenyl-1,3-thiazole (B3050093) and 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, exploring their synthesis and potential as antibacterial agents. nih.govresearchgate.net These studies highlight the general interest in the pharmacological potential of thiazoles bearing a 4-methylphenyl group.

However, there is a conspicuous absence of dedicated research on this compound itself. The primary research gap is the lack of fundamental studies to characterize this specific compound thoroughly. There is a need for systematic investigation into its synthesis, detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), and X-ray crystallography to elucidate its precise three-dimensional structure. Furthermore, its biological activity profile remains unexplored. Future research could focus on screening this compound for a range of pharmacological activities, such as those established for other thiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis and evaluation of a series of related analogues could also provide valuable structure-activity relationship (SAR) data.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

4-methyl-5-(4-methylphenyl)-1,3-thiazole |

InChI |

InChI=1S/C11H11NS/c1-8-3-5-10(6-4-8)11-9(2)12-7-13-11/h3-7H,1-2H3 |

InChI Key |

ZCSWFBZJRYAVEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=CS2)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 5 4 Methylphenyl 1,3 Thiazole and Analogues

Classical Approaches in 1,3-Thiazole Ring Construction

The foundational methods for constructing the 1,3-thiazole ring have been refined over many years and remain cornerstones of heterocyclic synthesis. These classical approaches are characterized by their reliability and straightforward execution.

Hantzsch Thiazole (B1198619) Synthesis and its Mechanistic Variations

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a venerable and widely employed method for the formation of thiazole rings. synarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com This reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. youtube.com

The mechanism of the Hantzsch synthesis is robust and has been the subject of various studies to understand its nuances. researchgate.net The initial step is an SN2 reaction where the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone. youtube.com This is followed by a series of steps involving intramolecular condensation and elimination of water and a hydrogen halide to form the stable, aromatic thiazole product. youtube.com The aromaticity of the final product is a significant driving force for this reaction. youtube.com

Variations of the Hantzsch synthesis have been developed to accommodate a wider range of substrates and to control regioselectivity. For instance, the reaction of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively. However, conducting the reaction under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The reaction conditions, such as the choice of solvent and the presence of acid or base, can significantly influence the reaction pathway and the final product distribution. rsc.org

The versatility of the Hantzsch synthesis is demonstrated by its application in one-pot, three-component protocols. For example, novel hybrid thiazoles have been synthesized by reacting an aldehyde, thiosemicarbazide, and a halogen-containing reagent under solvent- and catalyst-free conditions. researchgate.net This approach streamlines the synthetic process and enhances its efficiency.

Acid-Catalyzed Cyclization Pathways of Thiazole Precursors

Acid-catalyzed cyclization reactions represent another classical and effective strategy for the synthesis of thiazole derivatives. These reactions typically involve the intramolecular cyclization of a precursor molecule containing the necessary atoms to form the thiazole ring, facilitated by the presence of an acid catalyst.

One notable example involves the acid-induced hydrolysis of a cyano group and subsequent intramolecular cyclocondensation. This one-pot protocol can provide various heterocyclic frameworks, including those related to the thiazole structure, in moderate to good yields. nih.gov The use of a strong acid like sulfuric acid can be instrumental in promoting these transformations. nih.gov

The conditions for acid-catalyzed cyclizations can be tailored to achieve desired outcomes. For instance, the condensation of α-halogeno ketones with N-monosubstituted thioureas under acidic conditions can alter the regioselectivity of the reaction, leading to different isomeric products compared to reactions run in neutral solvents. rsc.org Specifically, reactions carried out in a mixture of 10M HCl and ethanol (B145695) at elevated temperatures have proven efficient for generating certain dihydrothiazole derivatives. rsc.org

Contemporary Synthetic Strategies for Substituted Thiazoles

Modern synthetic chemistry has introduced a variety of innovative strategies for the construction of substituted thiazoles, often focusing on improving efficiency, atom economy, and the ability to introduce diverse functional groups.

Base-Induced Cyclization Techniques in Heterocycle Formation

Base-induced cyclization offers a powerful and often high-yielding route to 4,5-disubstituted thiazoles. A notable example is the reaction of active methylene (B1212753) isocyanides with methyl dithiocarboxylates. organic-chemistry.org This method utilizes a base, such as sodium hydride in DMF, to facilitate the cyclization, resulting in high yields of the desired thiazoles in short reaction times. organic-chemistry.org This approach is lauded for its simplicity, speed, and often eliminates the need for extensive purification, positioning it as a potential "click chemistry" reaction. organic-chemistry.org

The mechanism involves the base-mediated formation of an anion from the isocyanide, which then undergoes intramolecular cyclization to form the thiazole ring. organic-chemistry.org This methodology has been shown to be compatible with a variety of functional groups at the 4-position of the thiazole, including tosyl, alkoxycarbonyl, and aryl groups, while leaving the 2-position unsubstituted. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield (%) |

| Active Methylene Isocyanide | Methyl Dithiocarboxylate | NaH/DMF | 4,5-Disubstituted Thiazole | Up to 95 |

Catalytic Coupling and S-Alkylation Reactions for Thiazole Derivatives

Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the synthesis of aryl-substituted thiazoles. rsc.org These methods allow for the direct arylation of the thiazole ring at various positions (C2, C4, and C5) through C-H bond activation, providing a programmed approach to a wide array of arylthiazole substitution patterns. rsc.org This strategy can be used to synthesize 2-aryl, 4-aryl, 5-aryl, and multi-aryl substituted thiazoles from an unfunctionalized thiazole starting material. rsc.org

A comparative study has highlighted the utility of Suzuki cross-coupling reactions for the synthesis of 5-arylthiazoles. researchgate.net This involves the reaction of a thiazole boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. researchgate.net

S-alkylation is a fundamental step in many thiazole syntheses, including the classical Hantzsch reaction. More contemporary methods also leverage this reactivity. For instance, the synthesis of certain thiazole derivatives can be initiated by the reaction of a thiol-containing precursor with an alkylating agent, which is then followed by cyclization to form the thiazole ring.

Multi-Component Reactions (MCRs) in Thiazole Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and simplifying experimental procedures. nih.gov Several MCRs have been developed for the synthesis of polysubstituted thiazoles.

One such approach involves a four-component reaction of ketones, aldehydes, an ammonium (B1175870) salt, and elemental sulfur under metal-free conditions. rsc.org This self-assembly process provides access to a range of thiazoles in moderate to good yields and tolerates various functionalities. rsc.org

Another example is a one-pot, three-component synthesis of Hantzsch thiazole derivatives. This reaction involves the condensation of a 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various substituted benzaldehydes. mdpi.com The use of a reusable catalyst, such as silica-supported tungstosilisic acid, and the option of using ultrasonic irradiation make this a green and efficient method. mdpi.com

| Component 1 | Component 2 | Component 3 | Catalyst | Product | Yield (%) |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Benzaldehyde | Silica Supported Tungstosilisic Acid | Substituted Hantzsch Thiazole | 79-90 |

These contemporary MCR strategies offer significant advantages in terms of operational simplicity and the ability to rapidly generate libraries of structurally diverse thiazole derivatives. nih.gov

Green Chemistry Principles in the Synthesis of Thiazole Derivatives

Recent progress in the synthesis of thiazole derivatives has been largely driven by the adoption of green chemistry principles, aiming to reduce waste, minimize energy consumption, and utilize safer reagents. bepls.com These approaches offer significant advantages over traditional methods, which often involve hazardous chemicals, harsh reaction conditions, and lengthy procedures. bepls.com

Solvent-Free Methods and Aqueous-Phase Syntheses

The move away from volatile organic solvents is a key aspect of green synthesis. Solvent-free reactions and syntheses conducted in water are becoming increasingly popular for preparing thiazole derivatives. bepls.com

Solvent-Free Synthesis:

Solvent-free methods for thiazole synthesis offer a direct and efficient route to these compounds. researchgate.net For instance, a catalyst-free Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea (B1239437) can be achieved in a few seconds under solvent-free conditions, yielding 2-aminothiazoles and 2-amino-1,3-selenazoles in good yields with a simple workup. organic-chemistry.org One-pot, three-component reactions under solvent- and catalyst-free conditions have also been successfully employed for the synthesis of novel hybrid thiazoles. researchgate.net These methods are not only environmentally friendly but also often lead to higher yields and shorter reaction times.

Aqueous-Phase Syntheses:

Water, as a green solvent, is an attractive medium for thiazole synthesis. Halimehjani et al. reported a high-yielding, green procedure for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles by reacting dithiocarbamates with α-halocarbonyl compounds in water, achieving yields of 75–90% without a catalyst. bepls.com Similarly, an environmentally friendly method for the synthesis of benzo[d]thiazoles has been developed using water as a solvent. researchgate.net

Table 1: Comparison of Solvent-Free and Aqueous-Phase Syntheses of Thiazole Derivatives

| Method | Key Features | Advantages |

| Solvent-Free | Reactions are conducted without a solvent, often with heating or mechanical grinding. | Reduced waste, lower cost, often faster reaction rates, and simpler purification. |

| Aqueous-Phase | Water is used as the reaction medium. | Environmentally benign, non-flammable, low cost, and can promote unique reactivity. |

Microwave-Assisted and Ultrasonic-Mediated Protocols

The use of alternative energy sources like microwaves and ultrasound has revolutionized the synthesis of thiazole derivatives, offering significant rate enhancements and improved yields. bepls.commdpi.com

Microwave-Assisted Synthesis:

Microwave irradiation provides rapid and uniform heating, leading to dramatically reduced reaction times and often cleaner reactions. nih.gov This technique has been successfully applied to the Hantzsch thiazole synthesis and other multi-component reactions. mdpi.comsemanticscholar.org For example, a rapid, one-pot synthesis of hydrazinyl thiazoles was achieved under solvent- and catalyst-free conditions using microwave irradiation at 300 W for just 30–175 seconds. bepls.com The synthesis of thiazolo[5,4-d]thiazoles from aldehydes has also been efficiently carried out using microwave assistance. rsc.orgmdpi.com

Ultrasonic-Mediated Synthesis:

Ultrasound irradiation, through the phenomenon of acoustic cavitation, can also accelerate chemical reactions. mdpi.com This method has been employed for the synthesis of Hantzsch thiazole derivatives using a reusable silica-supported tungstosilisic acid catalyst, resulting in higher yields and shorter reaction times compared to conventional heating. mdpi.com A chitosan-based hydrogel has also been used as a recyclable biocatalyst for the ultrasonic-assisted synthesis of thiazole derivatives. mdpi.com

Table 2: Efficacy of Microwave and Ultrasonic-Assisted Thiazole Synthesis

| Technique | Typical Reaction Time | Yield Improvement | Key Benefits |

| Microwave | Seconds to minutes | Often significant | Rapid heating, improved yields, cleaner reactions, high reproducibility. bepls.comnih.gov |

| Ultrasonic | Minutes to hours | Moderate to significant | Milder conditions, enhanced reaction rates, applicable for larger scale synthesis. mdpi.comnih.gov |

Development of Recyclable Catalyst Systems

The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, addressing issues of catalyst cost, separation, and reuse. mdpi.com

Several recyclable catalytic systems have been developed for thiazole synthesis. Silica-supported tungstosilisic acid has been shown to be an efficient and reusable catalyst for the one-pot, multi-component synthesis of new Hantzsch thiazole derivatives. mdpi.com This catalyst can be easily recovered by filtration and reused in subsequent reactions. mdpi.com Another innovative approach involves the use of a cross-linked chitosan (B1678972) hydrogel as a recyclable biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.comnih.gov This biopolymer-supported catalyst offers the advantages of being sustainable and easily separable. mdpi.com

Mechanistic Investigations into 4-Methyl-5-(4-methylphenyl)-1,3-thiazole Formation

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic routes and designing new, more efficient protocols. The formation of the thiazole ring, particularly through the widely used Hantzsch synthesis, involves a series of well-defined steps. nih.govmdpi.com

Elucidation of Nucleophilic Attack and Cyclodehydration Pathways

The classical Hantzsch thiazole synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. wikipedia.org The mechanism commences with a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl compound. nih.govyoutube.com This initial step forms a key intermediate.

Following the initial S-alkylation, an intramolecular cyclization occurs. The nitrogen atom of the thioamide intermediate acts as a nucleophile, attacking the carbonyl carbon to form a hydroxythiazoline intermediate. nih.gov Subsequent dehydration of this intermediate leads to the formation of the aromatic thiazole ring. nih.gov The entire process can be viewed as a condensation reaction that forms the five-membered heterocyclic ring.

Analysis of Aromatization Mechanisms for Thiazoline (B8809763) Intermediates

The final step in many thiazole syntheses is the aromatization of a thiazoline intermediate. This conversion is a crucial driving force for the reaction. The mechanism of this aromatization can vary depending on the specific reactants and reaction conditions.

In a domino reaction involving the reaction of thioamide with ethyl-4-bromocrotonate, the formation of thiazole derivatives proceeds through an initial SN2 reaction and Michael addition to form a thiazoline intermediate. researchgate.net This intermediate then undergoes an E1cB (Elimination Unimolecular conjugate Base) reaction followed by a bepls.commdpi.com-hydride shift to yield the final aromatic thiazole product. researchgate.net The stability of the resulting aromatic π-system is a significant thermodynamic driver for this final aromatization step. wikipedia.org

Chemical Reactivity and Transformation Studies of 4 Methyl 5 4 Methylphenyl 1,3 Thiazole Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The reactivity of the thiazole ring is largely governed by the electronegativity of the nitrogen and sulfur heteroatoms, which results in an electron-deficient aromatic system. This influences the preferred sites for electrophilic and nucleophilic attack.

Electrophilic Substitution: Generally, the thiazole ring is deactivated towards electrophilic aromatic substitution compared to benzene (B151609). The calculated pi-electron density indicates that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. wikipedia.org However, in the case of 4-Methyl-5-(4-methylphenyl)-1,3-thiazole, the C5 position is already substituted. Electrophiles are therefore directed to other positions on the ring, or to the appended p-tolyl group. pharmaguideline.com The C2 position is the most electron-deficient carbon, making it unfavorable for electrophilic attack. pharmaguideline.com The C4 position, bearing a methyl group, is more activated than C2. Therefore, substitution would most likely occur on the p-tolyl ring, which is activated by the methyl group, or with less frequency at the C2 position of the thiazole ring under forcing conditions.

Nucleophilic Substitution: The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. pharmaguideline.com This reactivity can be enhanced by quaternization of the ring nitrogen, which increases the acidity of the C2-hydrogen. pharmaguideline.com Deprotonation at C2 by strong bases, such as organolithium reagents, generates a nucleophilic C2-lithiothiazole species. This intermediate can then react with a variety of electrophiles to introduce substituents at the C2 position. wikipedia.orgpharmaguideline.com Halogen atoms at any position on the ring can be displaced by strong nucleophiles.

| Reaction Type | Reagent Type | Most Probable Site of Attack | Rationale |

|---|---|---|---|

| Electrophilic Substitution | Nitrating agents (HNO₃/H₂SO₄), Halogens (Br₂), Acylating agents | para-position of the 5-(4-methylphenyl) ring | The p-tolyl ring is activated and sterically accessible. The thiazole ring itself is deactivated. |

| Nucleophilic Substitution | Organolithium reagents (e.g., n-BuLi) followed by an electrophile | C2 position of the thiazole ring | The C2 proton is the most acidic due to the proximity of both heteroatoms, making it susceptible to deprotonation. pharmaguideline.com |

| Radical Substitution | Radical initiators | C2 position | The C2 position is generally the most reactive towards radical attack. |

Oxidation and Reduction Pathways of Substituted Thiazoles

The thiazole ring displays considerable stability towards both oxidation and reduction, though its derivatives can undergo transformation under specific conditions.

Oxidation: The thiazole ring itself is generally resistant to oxidation. slideshare.net However, strong oxidizing agents can lead to ring cleavage. More commonly, oxidation occurs at the nitrogen or sulfur atoms. Oxidation at the nitrogen atom with reagents like m-chloroperoxybenzoic acid (mCPBA) can form the corresponding aromatic thiazole N-oxide. wikipedia.org Oxidation at the sulfur atom is also possible, leading to non-aromatic sulfoxides or sulfones, though this is less common than N-oxidation. wikipedia.org In some cases, oxidation of substituted thiazolines (the dihydro-analogs) with reagents like manganese dioxide (MnO₂) is a method for synthesizing thiazoles. researchgate.net For this compound, the methyl group at C4 could potentially be oxidized to a formyl or carboxylic acid group under appropriate conditions.

Reduction: The thiazole ring is stable against many reducing agents, including catalytic hydrogenation with platinum and metal-in-acid reductions. pharmaguideline.com However, reduction with Raney nickel can lead to desulfurization and subsequent ring cleavage. slideshare.net This reaction is a useful synthetic tool for converting thiazoles into acyclic structures. For instance, the reduction of 4-phenylthiazole (B157171) with hydrogen over a nickel catalyst yields 1-phenylethylamine. slideshare.net

| Reaction Type | Reagent/Conditions | Potential Product(s) | Notes |

|---|---|---|---|

| Oxidation | mCPBA or Hypofluorous acid | This compound N-oxide | Oxidation typically occurs at the nitrogen atom. wikipedia.org |

| Oxidation | Strong oxidants (e.g., KMnO₄) | Ring-opened products | The thiazole ring can be cleaved under harsh oxidative conditions. slideshare.net |

| Reduction | Raney Nickel | Desulfurized, ring-opened products | A characteristic reaction of thiazoles leading to cleavage of the C-S bonds. slideshare.net |

Condensation Reactions with Carbonyl Compounds for Derivative Synthesis

Methyl groups attached to the thiazole ring, particularly at the C2 position, possess sufficient acidity to participate in condensation reactions with carbonyl compounds. This reactivity is due to the electron-withdrawing nature of the heterocyclic ring, which stabilizes the resulting carbanion intermediate.

For this compound, the C4-methyl group can potentially undergo condensation with aromatic aldehydes, such as benzaldehyde, in the presence of a suitable base or acid catalyst. This reaction would proceed via an aldol-type mechanism, where the methyl group is deprotonated to form a nucleophile that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting alcohol intermediate would yield a styryl-type derivative, extending the conjugation of the system. This type of reaction is valuable for the synthesis of dyes and pharmacologically active compounds.

| Thiazole Reactant | Carbonyl Compound | Conditions | Expected Product |

|---|---|---|---|

| This compound | Benzaldehyde | Base or acid catalyst, heat | 4-(2-Phenylethenyl)-5-(4-methylphenyl)-1,3-thiazole |

| This compound | Acetone | Strong base (e.g., LDA) | 4-(Prop-1-en-2-yl)-5-(4-methylphenyl)-1,3-thiazole |

Heterocyclic Annulation and Other Ring-Forming Reactions Involving Thiazole Scaffolds

The thiazole ring serves as a versatile scaffold for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. Annulation reactions typically involve the use of a bifunctional reagent that reacts with two adjacent sites on the thiazole ring or with functional groups appended to it.

While this compound lacks readily available functional groups for direct annulation, it can be considered a precursor for such reactions. For example, introducing an amino group onto the thiazole ring, often at the C2 or C4 positions, opens up numerous possibilities for ring-forming reactions. These amino-thiazole derivatives can react with α,β-unsaturated ketones or α-ketoacids in [3+3] cyclization reactions to form fused thiazolo[4,5-b]pyridine (B1357651) systems. Multicomponent reactions involving an aminothiazole derivative, an aldehyde, and an active methylene (B1212753) compound are also powerful methods for constructing annulated pyridines. These strategies highlight the utility of the thiazole core as a building block for more complex molecular architectures.

| Thiazole Precursor | Reagent(s) | Fused System Formed | Reaction Type |

|---|---|---|---|

| 4-Amino-5H-thiazol-2-one | α,β-Unsaturated ketones | Thiazolo[4,5-b]pyridin-2(3H)-one | [3+3] Cyclization |

| 2-Aminothiazole derivative, Aldehyde, Meldrum's acid | - | Dihydro-4H-thiazolo[4,5-b]pyridin-5-one | Three-component condensation |

| 2-Acyl benzothiazole | α,β-Unsaturated acyl ammonium (B1175870) intermediate | Lactam or Lactone fused heterocycles | Isothiourea-catalyzed annulation semanticscholar.org |

Computational Chemistry and Theoretical Studies on 4 Methyl 5 4 Methylphenyl 1,3 Thiazole Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. mjcce.org.mkacs.org DFT methods offer a balance between accuracy and computational cost, making them a popular choice for studying the structure and reactivity of organic molecules. asianpubs.org These calculations are used to optimize the molecular geometry and to predict a variety of electronic properties. researchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 4-Methyl-5-(4-methylphenyl)-1,3-thiazole, predicting its bond lengths, bond angles, and dihedral angles. asianpubs.org The thiazole (B1198619) ring is a planar, aromatic system due to the delocalization of π-electrons. wikipedia.org Theoretical calculations for similar thiazole derivatives have shown excellent agreement between the computed geometrical parameters and those determined experimentally through methods like X-ray crystallography. mjcce.org.mkscispace.comnih.gov This confirms the reliability of DFT in describing the molecular structure.

The electronic properties derived from these calculations, such as dipole moment and polarizability, help in understanding the molecule's behavior in various chemical environments. Natural Bond Orbital (NBO) analysis, often performed alongside DFT, reveals details about intramolecular charge transfer and hyperconjugative interactions, which are crucial for the molecule's stability. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). wikipedia.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netajchem-a.com A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and prone to electronic transitions. researchgate.netresearchgate.net For thiazole derivatives, FMO analysis indicates that the electron density in the HOMO is often delocalized over the thiazole ring and adjacent substituents, while the LUMO is also distributed across the ring system. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies of Thiazole Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-amino-4-(p-tolyl)thiazole (APT) | -5.54 | -0.63 | 4.91 |

| 2-methoxy-1,3-thiazole (MTT) | -6.27 | -0.99 | 5.28 |

| thiazole-4-carboxaldehyde (TCA) | -7.44 | -2.63 | 4.81 |

Data is illustrative for similar thiazole systems and was sourced from studies using DFT/B3LYP/6-311G(d,p) methods. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. scispace.comresearchgate.net The MEP map displays regions of varying electron density, typically color-coded so that red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring due to their lone pairs of electrons, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the methyl groups and the phenyl ring would exhibit positive potential. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential of this compound as a biologically active agent, computational techniques like molecular docking and molecular dynamics are employed. These methods simulate the interaction between a small molecule (ligand) and a large biological macromolecule, such as a protein or enzyme (target). nih.govnih.gov

Molecular docking predicts the preferred orientation and conformation of the thiazole derivative when it binds to the active site of a target protein. nih.govnih.gov This "binding pose" reveals specific intermolecular interactions that stabilize the ligand-protein complex. Key interactions often identified for thiazole-based compounds include:

Hydrogen Bonds: Formed between the nitrogen or sulfur atoms of the thiazole ring and amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: Occurring between the phenyl and methyl groups of the ligand and nonpolar amino acid residues. nih.gov

π-π Stacking: Interactions between the aromatic thiazole and phenyl rings and aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.gov

These simulations provide a structural basis for understanding the molecule's biological activity and can guide the design of more potent derivatives. researchgate.netmdpi.com

A primary output of molecular docking is the binding affinity or docking score, which is an estimate of the free energy of binding (often expressed in kcal/mol). researchgate.netnih.gov A lower (more negative) binding energy value typically indicates a more stable and favorable interaction between the ligand and the target protein. nih.gov By comparing the binding affinities of different thiazole derivatives against a specific target, researchers can rank their potential efficacy. researchgate.netsemanticscholar.org Molecular dynamics simulations can further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of its stability and the energetic contributions of individual interactions. nih.gov

Table 2: Representative Molecular Docking Results for Thiazole Derivatives Against Various Protein Targets

| Thiazole Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|---|

| Thiazole-Schiff base analog | B. subtilis (6JHK) | -7.8 |

| Thiazole-Schiff base analog | E. coli (1KZN) | -7.5 |

| Fluorene-thiazole derivative | C. albicans (5V5Z) | -9.2 |

| Thiazole-Thiophene Scaffold | VEGFR-2 (2W3L) | -8.2 |

Data is illustrative for various thiazole systems and demonstrates the range of predicted binding affinities. nih.govnih.govresearchgate.net

In Silico Prediction of Potential Molecular Targets and Mechanistic Pathways

While direct in silico studies on this compound are not extensively documented in publicly available research, computational methods are widely used to predict the biological potential of the broader class of thiazole-containing compounds. These theoretical screenings provide insights into potential molecular targets and the mechanistic pathways through which these molecules might exert biological effects.

Molecular docking simulations are a primary tool for predicting the interaction of thiazole derivatives with various biological macromolecules. Such studies have explored the potential of the thiazole scaffold to bind to a diverse array of protein targets. For instance, computational analyses have been used to identify favorable interactions between thiazole-based compounds and enzymes that are crucial for the survival of pathogenic microorganisms. These studies often reveal key binding modes, such as hydrogen bonding and π-π stacking, that contribute to the predicted affinity of the compounds for their targets.

In silico approaches have been employed to evaluate thiazole derivatives as potential inhibitors for enzymes like E. coli MurB and CYP51B from Aspergillus fumigatus, which are targets for antibacterial and antifungal agents, respectively. Similarly, other computational studies have investigated thiazole-coumarin hybrids for their potential to inhibit bacterial and fungal targets, showing good correlation between in silico predictions and in vitro activity. The thiazole ring is often identified as a critical pharmacophore capable of forming significant interactions within the active sites of these proteins.

Beyond antimicrobial targets, the thiazole nucleus has been computationally evaluated against proteins implicated in other diseases. Docking studies on thiazole conjugates have been performed to assess their interaction with the active site of proteins like Rho6, which is relevant in cancer pathways. These computational models help elucidate the structure-activity relationships that govern the molecule's potential and guide the design of more effective therapeutic agents. The general findings from these computational studies on related structures suggest that the this compound core could potentially interact with a range of biological targets, although specific predictions require dedicated computational analysis of the exact molecule.

Theoretical Investigations of Optical and Photophysical Properties

Theoretical and computational studies are crucial for understanding and predicting the nonlinear optical (NLO) properties of organic molecules. While specific theoretical NLO studies for this compound are not prominent, research on structurally analogous compounds provides significant insight into the potential NLO response of this system.

A closely related mesoionic compound, 2-(4-chlorophenyl)-3-methyl-4-(4-methylphenyl)-1,3-thiazole-5-thiolate, has been investigated for its second-order NLO properties. acs.orgresearchgate.net Experimental techniques such as Hyper-Rayleigh Scattering (HRS) have been employed to determine the first hyperpolarizability (β), a key parameter quantifying the second-order NLO response. acs.orgresearchgate.net For this related compound dissolved in dimethyl sulfoxide (DMSO), the HRS experiments were conducted with an excitation source operating at a wavelength of 1180 nm. acs.org

From the measured hyperpolarizability, β(2ω), the static hyperpolarizability, β(0), was calculated by applying the classical two-level model. researchgate.net The static value represents the intrinsic molecular hyperpolarizability at the zero-frequency limit. researchgate.net These studies indicate that molecules based on the 1,3-thiazolium-5-thiolate framework possess significant NLO activity, with first hyperpolarizability values on the order of 10⁻²⁹ esu. acs.org The investigation of such compounds is driven by their potential application in photonic and optoelectronic technologies. researchgate.net

| Compound Name | Experimental Technique | Excitation Wavelength (λ) | Static First Hyperpolarizability (β(0)) [esu] |

|---|---|---|---|

| 2-(4-chlorophenyl)-3-methyl-4-(4-methylphenyl)-1,3-thiazole-5-thiolate | Hyper-Rayleigh Scattering (HRS) | 1180 nm | 8.7 × 10⁻³⁰ |

The theoretical assessment of photoluminescence in thiazole-based systems is a key area of computational chemistry, aimed at understanding their potential use in optical and electronic devices. The inherent fluorescence of many thiazole derivatives is linked to their rigid, planar π-conjugated systems. nih.gov

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in exploring the electronic structure and photophysical properties of these molecules. nih.gov These theoretical calculations can predict key parameters such as absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or intramolecular charge transfer).

Studies on related heterocyclic systems, such as thiazolo[5,4-d]thiazole (TTz) derivatives, have shown that their photophysical properties are strongly influenced by molecular packing in the solid state. nih.govrsc.org Computational analyses help to establish a correlation between the crystal structure and the resulting photoluminescence. nih.gov For instance, theoretical investigations can elucidate how intermolecular interactions within a crystal lattice affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the emission color and efficiency. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 4 Methyl 5 4 Methylphenyl 1,3 Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 4-methyl-5-(4-methylphenyl)-1,3-thiazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a representative compound, 4-(4'-methylphenyl)-2-mercaptothiazole, the aromatic protons of the 4-methylphenyl group typically appear as a set of doublets in the downfield region, owing to their distinct electronic environments. The methyl protons of this group exhibit a characteristic singlet peak in the upfield region.

The ¹³C NMR spectrum provides further structural confirmation. For instance, in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a related heterocyclic compound, the carbons of the oxadiazole ring resonate at specific downfield shifts, while the aromatic carbons of the methylphenyl group show distinct signals. The methyl carbon gives rise to a signal in the aliphatic region of the spectrum. researchgate.net The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents on the thiazole (B1198619) and phenyl rings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a 4-(4'-methylphenyl)-2-mercaptothiazole derivative in CDCl₃.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methyl Protons (Ar-CH₃) | 2.50 (s) | 23.12 |

| Aromatic Protons (H-3', H-5') | 7.28-7.30 (d) | 128.93 |

| Aromatic Protons (H-2', H-6') | 7.48-7.49 (d) | 132.33 |

| Thiazole Proton (H-5) | - | 118.01 |

| Aromatic Carbon (C-1') | - | 132.92 |

| Aromatic Carbon (C-4') | - | 133.12 |

| Thiazole Carbon (C-4) | - | 134.38 |

| Thiazole Carbon (C-2) | - | 145.01 |

Data compiled from representative spectra of similar structures. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound derivatives and for gaining insights into their structural features through fragmentation analysis. Electron ionization (EI) and electrospray ionization (ESI) are common techniques employed for this purpose.

The mass spectrum of a derivative will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. For example, in the analysis of a thiazole derivative, the mass spectrum revealed a molecular ion peak that corresponded to its calculated molecular weight, confirming its successful synthesis. nih.gov

Fragmentation analysis provides a molecular fingerprint and helps in structural elucidation. The fragmentation pattern of this compound derivatives would likely involve the cleavage of the bonds connecting the thiazole and phenyl rings, as well as the loss of the methyl group. The fragmentation of the thiazole ring itself can also produce characteristic ions. For instance, the mass spectrum of 4-methyl-5-thiazoleethanol (B42058) shows characteristic fragment ions that can be attributed to the loss of the hydroxyethyl (B10761427) group and cleavage of the thiazole ring. massbank.eu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic properties of this compound derivatives.

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of a 4-(4'-methylphenyl)-2-mercaptothiazole derivative would exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=N stretching of the thiazole ring, and C-S stretching vibrations. researchgate.nettsijournals.com The aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears below 3000 cm⁻¹. researchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 4-methyl-5-thiazoleethanol, for example, shows absorption bands in the ultraviolet region, which are attributed to π → π* and n → π* electronic transitions within the thiazole ring and the phenyl group. icm.edu.pl The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of the substituents on the molecule. icm.edu.pl

Table 2: Characteristic IR Absorption Bands for a 4-(4'-methylphenyl)-2-mercaptothiazole derivative.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretching (if applicable) | ~3285 |

| Aromatic C-H Stretching | ~3055 |

| Aliphatic C-H Stretching | ~2961, 2918 |

| C=N Stretching (Thiazole) | ~1597 |

| C=C Stretching (Aromatic) | ~1610 |

| C-S Stretching | ~698 |

Data compiled from representative spectra of similar structures. researchgate.netdergipark.org.tr

X-ray Crystallography for Definitive Solid-State Structural Determination

The crystal structure of a related compound, 3-(4-methyl phenyl)-2-(4-biphenyl)-1,3-thiazolidin-4-one, revealed a twisted conformation for the thiazolidinone ring. researchgate.net In another example, the crystal structure of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(4-methylphenyl)-1,3-thiazol-2-amine showed that the two thiazole rings are not coplanar. The dihedral angle between the thiazole and pyrimidine (B1678525) rings in a thiazolyl-pyrimidine derivative was found to be 4.02 (9)°. nih.gov Such studies also elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the packing of molecules in the crystal lattice.

Chromatographic Methodologies for Purity Assessment and Component Separation (e.g., HPLC, GC-MS)

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for assessing the purity of this compound derivatives and for separating them from reaction mixtures or impurities.

HPLC is a versatile technique that can be used for both qualitative and quantitative analysis. A reversed-phase HPLC method, for instance, can be developed to separate the target compound from starting materials and byproducts based on their polarity. The purity of the compound can be determined by the area of its corresponding peak in the chromatogram.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable thiazole derivatives. GC-MS allows for the separation of components in a mixture, and the subsequent mass spectral data provides confirmation of the identity of each component. Liquid chromatography is a primary technique for the determination of related compounds like 4(5)-methylimidazole in various samples, often coupled with mass spectrometry for enhanced sensitivity and specificity. mdpi.com

Applications and Emerging Research Directions in 4 Methyl 5 4 Methylphenyl 1,3 Thiazole Chemistry

Utilization as a Chemical Building Block for Synthesis of Complex Molecules

The 1,3-thiazole ring is a versatile scaffold in organic synthesis, and 4-methyl-5-(4-methylphenyl)-1,3-thiazole serves as a readily available starting material for the construction of more intricate molecular architectures. nih.govresearchgate.net The thiazole (B1198619) nucleus can undergo various chemical transformations, allowing for the introduction of diverse functional groups at different positions of the ring.

Furthermore, the synthesis of novel hybrid thiazoles can be achieved through multi-component reactions involving precursors that could lead to the formation of the this compound moiety. researchgate.net These synthetic strategies underscore the importance of this compound as a foundational element for generating molecular diversity.

Role in Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Decarboxylative cross-coupling, in particular, has emerged as a significant synthetic strategy as it utilizes readily available carboxylic acids as coupling partners, releasing carbon dioxide as the only byproduct. wikipedia.org

While specific studies detailing the direct participation of this compound in palladium-catalyzed decarboxylative cross-coupling reactions are not extensively documented, the reactivity of the thiazole core in such transformations is well-established. acs.org Thiazole-5-carboxylic acids, for example, have been successfully employed in decarboxylative cross-coupling reactions with aryl halides to form 5-arylthiazole derivatives. acs.org This suggests that a carboxylated precursor of this compound could potentially undergo similar palladium-catalyzed couplings to introduce various aryl or other organic fragments at the 5-position.

The development of methods for the direct arylation of thiazole derivatives using palladium catalysis further points to the potential of functionalizing the this compound core. researchgate.net These reactions often proceed via C-H activation, providing an alternative and efficient route to complex thiazole-containing molecules. mdpi.com

Integration into Advanced Materials Science (e.g., Organic Electronics, Photovoltaics)

The electron-accepting nature of the thiazole ring makes it an attractive component for the design of organic semiconductors. semanticscholar.org Thiazole-based materials have shown promise in various organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). semanticscholar.org

The incorporation of thiazole moieties into conjugated polymers and small molecules can significantly influence their electronic and photophysical properties. For instance, thiazolo[5,4-d]thiazole-based materials have been investigated for their applications in photovoltaics due to their rigid and planar structure, which facilitates intermolecular charge transport. researchgate.netmdpi.comacs.orgrsc.org The introduction of a this compound unit into a larger conjugated system could modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's bandgap and absorption characteristics. rsc.org

In the context of OLEDs, sulfur-containing heterocyclic compounds, including thiazoles, are being explored as building blocks for new generations of luminogens. rsc.org The specific substitution pattern of this compound could influence the emission color and efficiency of OLED devices. While direct applications of this specific compound in advanced materials are still an emerging area, the foundational knowledge of thiazole-based organic electronics provides a strong basis for its future exploration in this field. beilstein-journals.orgjmaterenvironsci.com

Prospects in Rational Drug Design and Discovery

The thiazole nucleus is a prominent scaffold in medicinal chemistry, present in a wide range of pharmacologically active compounds. nih.govnih.govfabad.org.tr Derivatives of 1,3-thiazole exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. nih.govfabad.org.tr The this compound structure, therefore, represents a promising starting point for the rational design and discovery of new therapeutic agents.

Structure-activity relationship (SAR) studies on various thiazole derivatives have provided insights into the key structural features required for specific biological activities. ijper.orgnih.gov For instance, the nature and position of substituents on the phenyl ring at the 5-position of the thiazole core can significantly impact the compound's potency and selectivity. mdpi.com The presence of a methyl group on the phenyl ring, as in this compound, can influence the molecule's lipophilicity and interaction with biological targets.

The synthesis of libraries of compounds based on the this compound scaffold allows for systematic exploration of its therapeutic potential. mdpi.comnih.govresearchgate.net By introducing different functional groups at various positions of the thiazole and phenyl rings, medicinal chemists can optimize the compound's pharmacokinetic and pharmacodynamic properties. The diverse biological activities reported for structurally similar thiazole derivatives strongly suggest that this compound and its analogs are worthy candidates for further investigation in drug discovery programs. nih.govnih.govmdpi.com

Future Research Trajectories and Innovative Approaches

The future of research on this compound is poised for significant advancements across multiple disciplines. A key area of focus will be the development of more efficient and sustainable synthetic methodologies for the preparation and functionalization of this thiazole derivative. This includes the exploration of novel catalytic systems, such as those based on earth-abundant metals, for cross-coupling reactions and C-H activation. acs.org

In materials science, a promising direction is the systematic incorporation of the this compound moiety into novel organic electronic materials. By fine-tuning the molecular architecture, researchers can aim to develop materials with optimized properties for high-performance OLEDs and OSCs. This will involve a combination of synthetic chemistry, photophysical characterization, and device fabrication and testing.

In the field of medicinal chemistry, future research will likely involve the use of computational tools for the rational design of new this compound-based drug candidates. ump.edu.pl In silico screening and molecular modeling can help identify promising derivatives for synthesis and biological evaluation. Furthermore, the exploration of this scaffold for new therapeutic targets beyond the traditionally studied areas will be a key driver of innovation. The development of advanced drug delivery systems for thiazole-based compounds could also enhance their therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.